molecular formula C24H42O3 B15409420 Benzoic acid;8-methylhexadecan-1-ol CAS No. 825648-94-0

Benzoic acid;8-methylhexadecan-1-ol

Cat. No.: B15409420
CAS No.: 825648-94-0
M. Wt: 378.6 g/mol
InChI Key: CFZXSXXXEBTCOL-UHFFFAOYSA-N
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Description

The compound "Benzoic acid;8-methylhexadecan-1-ol" is a combination of two distinct molecules: benzoic acid (C₆H₅COOH) and 8-methylhexadecan-1-ol (C₁₆H₃₃CH(CH₃)OH).

  • Benzoic acid: A simple aromatic carboxylic acid with a benzene ring and a carboxyl group. It is widely used as a food preservative and intermediate in organic synthesis .
  • 8-Methylhexadecan-1-ol: A branched-chain fatty alcohol with a 16-carbon backbone and a methyl group at the 8th position. Long-chain alcohols like this are often used in surfactants or lubricants .

This article focuses on comparing the physicochemical and functional attributes of these components with structurally or functionally related compounds.

Properties

CAS No.

825648-94-0

Molecular Formula

C24H42O3

Molecular Weight

378.6 g/mol

IUPAC Name

benzoic acid;8-methylhexadecan-1-ol

InChI

InChI=1S/C17H36O.C7H6O2/c1-3-4-5-6-8-11-14-17(2)15-12-9-7-10-13-16-18;8-7(9)6-4-2-1-3-5-6/h17-18H,3-16H2,1-2H3;1-5H,(H,8,9)

InChI Key

CFZXSXXXEBTCOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Benzoic Acid vs. Derivatives

Benzoic acid derivatives vary in substituent groups and positions, significantly altering their properties:

Property Benzoic Acid Salicylic Acid (2-Hydroxybenzoic Acid) p-Hydroxybenzoic Acid Cyclohexanecarboxylic Acid (Hydrogenated BA)
Structure C₆H₅COOH C₆H₄(OH)COOH (ortho-OH) C₆H₄(OH)COOH (para-OH) C₆H₁₁COOH (saturated cyclohexane ring)
Melting Point (°C) 122–123 158–160 214–217 29–31
Acidity (pKa) 4.20 2.98 4.48 4.87
Key Applications Preservatives, synthesis Pharmaceuticals (e.g., acne treatments) Food additives, polymers Pharmaceutical intermediates

Key Findings :

  • Substituent position critically impacts bioactivity. For example, salicylic acid (ortho-OH) exhibits stronger acidity and antimicrobial properties than benzoic acid due to intramolecular hydrogen bonding .
  • Hydrogenation of benzoic acid to cyclohexanecarboxylic acid reduces melting point and increases hydrophobicity, enhancing its utility in lipid-soluble drug synthesis .
  • Biosensor studies show that substituent position (para > ortho > meta) significantly influences molecular recognition, with para-substituted derivatives like p-hydroxybenzoic acid showing higher binding affinity in yeast-based systems .
8-Methylhexadecan-1-Ol vs. Other Long-Chain Alcohols

Branched and linear alcohols differ in physical properties due to structural variations:

Property 8-Methylhexadecan-1-Ol Hexadecan-1-Ol (Cetyl Alcohol) Octan-1-Ol (Caprylic Alcohol)
Structure Branched C₁₇H₃₅OH Linear C₁₆H₃₃OH Linear C₈H₁₇OH
Melting Point (°C) ~30–40 (estimated*) 49–50 -16
Enthalpy of Combustion (kJ/mol) -10,340 -5,290
Applications Surfactants, lubricants Cosmetics, emulsifiers Fragrances, solvents

Key Findings :

  • Branching in 8-methylhexadecan-1-ol lowers melting points compared to linear analogs (e.g., hexadecan-1-ol) due to reduced molecular packing efficiency.
  • Longer chains (e.g., hexadecan-1-ol) exhibit higher enthalpies of combustion, reflecting greater energy density .
  • Linear alcohols like octan-1-ol are more volatile and water-soluble, making them suitable for solvents, whereas branched alcohols prioritize stability in hydrophobic matrices.
Metal-Ion Coordination Behavior

Benzoic acid derivatives form complexes with lanthanides and transition metals, but their efficacy depends on substituent groups:

  • Benzoic acid coordinates via the carboxylate group, forming stable complexes with terbium and europium for luminescent materials .
  • Salicylic acid (with an additional hydroxyl group) enables chelation, enhancing metal-binding capacity compared to benzoic acid .
  • 8-Methylhexadecan-1-ol lacks strong coordinating groups, limiting its role in metal complexes but making it useful as a non-interfering solvent in such reactions .

Q & A

Q. What laboratory synthesis methods are recommended for benzoic acid, and how do pedagogical goals influence their selection?

Benzoic acid is synthesized in academic settings via hydrolysis of benzamide or benzonitrile to demonstrate nucleophilic acyl substitution mechanisms . Pedagogical routes, such as Grignard reagent reactions (e.g., bromobenzene to benzoic acid via carboxylation), emphasize intermediate isolation and stereochemical control . These methods prioritize mechanistic clarity over industrial-scale efficiency, with yields ≈65% in hydrolysis protocols .

Q. How can recrystallization of benzoic acid be optimized for purity and yield?

Recrystallization in water exploits its high solubility in hot water (≈68 g/100 mL at 100°C) and low solubility in cold water (≈0.34 g/100 mL at 25°C). Gradual cooling and seed crystal introduction minimize impurity incorporation, while vacuum filtration and drying at 50–60°C ensure anhydrous product . Pre-lab solubility profiling at 10°C increments refines solvent-to-solute ratios, reducing yield loss .

Q. What safety protocols are critical when handling benzoic acid in academic labs?

Adherence to GHS guidelines requires PPE (nitrile gloves, goggles), fume hood use, and spill neutralization with sodium bicarbonate . Chronic exposure risks (e.g., organ toxicity) necessitate air monitoring (OSHA PEL: 5 mg/m³) and substitution with sodium benzoate in long-term studies .

Advanced Research Questions

Q. How does response surface methodology (RSM) optimize benzoic acid production in microbial systems?

RSM identifies optimal fermentation parameters (e.g., starter culture concentration, temperature) via central composite designs. In yogurt fermentation, quadratic models predict maximal benzoic acid yield (150 mg/kg) at 37°C and 12 h incubation, validated by ANOVA (p < 0.05) . Discrepancies between predicted and empirical data require residual analysis to detect unmodeled variables (e.g., substrate inhibition) .

Q. What advanced analytical techniques resolve contradictions in benzoic acid quantification in complex matrices?

UPLC-MS/MS achieves detection limits ≤12.5 μg/kg in beef, using MRM transitions (m/z 121→77) to distinguish benzoic acid from hippuric acid . Method validation via spike-recovery tests (85–115%) and isotope-labeled standards (e.g., D5-benzoic acid) mitigates matrix interference seen in HPLC-UV . Risk analysis must address exogenous sources (e.g., water injection in meat) .

Q. How does benzoic acid influence the stability and photoluminescence of Zn(II) mixed-ligand complexes?

In Zn(II)-8-hydroxyquinoline-benzoic acid complexes, benzoate acts as a monodentate ligand, shifting geometry to distorted square pyramidal and enhancing photoluminescence quantum yields (0.42 vs. 0.28 for single-ligand systems) . Stability constants (log β = 8.2–10.5) determined via pH potentiometry reveal synergistic π-stacking between ligands, countering hydrophobicity in polar aprotic solvents .

Q. What synthetic strategies improve yields of benzoic acid-derived kinase inhibitors?

Microwave-assisted Suzuki coupling (80°C, 20 min) achieves >80% yield for pyrrolopyridine intermediates, followed by esterification under Schlenk conditions . Purity (>95%) is confirmed via reverse-phase HPLC with trifluoroacetic acid, while fluorescence polarization assays validate binding affinity (IC50 = 12 nM) . Variability in IC50 values across studies often stems from assay buffer ionic strength differences .

Q. How does branching in alcohols like 8-methylhexadecan-1-ol affect thermochemical properties compared to benzoic acid?

While direct evidence on 8-methylhexadecan-1-ol is limited, thermochemical studies of hexadecan-1-ol (ΔcH° = -10,340 kJ/mol ) suggest branching lowers melting points and combustion enthalpies relative to linear analogs. Comparative calorimetry with benzoic acid (ΔcH° = -3,228 kJ/mol ) requires controlled oxygen pressure (30 atm) and statistical outlier exclusion to ensure precision .

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